REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[S:4][CH:5]1[CH2:6][CH:7]([CH2:16][N:17]([C:18](=[O:19])[O:20][CH2:21][CH:22]=[CH2:23])[S:24]([NH2:25])(=[O:26])=[O:27])[N:8]([C:10](=[O:11])[O:12][CH2:13][CH:14]=[CH2:15])[CH2:9]1.[CH3:28][O-:29].[CH3:31][OH:32].[CH3:34][c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1.[ClH:33].[Na+:30].[OH2:41]>>[SH:4][CH:5]1[CH2:6][CH:7]([CH2:16][N:17]([C:18](=[O:19])[O:20][CH2:21][CH:22]=[CH2:23])[S:24]([NH2:25])(=[O:26])=[O:27])[N:8]([C:10](=[O:11])[O:12][CH2:13][CH:14]=[CH2:15])[CH2:9]1
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Name
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C=CCOC(=O)N1CC(SC(C)=O)CC1CN(C(=O)OCC=C)S(N)(=O)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOC(=O)N1CC(SC(C)=O)CC1CN(C(=O)OCC=C)S(N)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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C=CCOC(=O)N1CC(S)CC1CN(C(=O)OCC=C)S(N)(=O)=O
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Type
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product
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Smiles
|
C=CCOC(=O)N1CC(S)CC1CN(C(=O)OCC=C)S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |